Methyl 4-chloro-2-cyanobenzoate

Catalog No.
S801404
CAS No.
58331-97-8
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-cyanobenzoate

Pd catalyst poisoning and poor solubility in cross-couplings? Methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) eliminates these issues, enabling high-yield API synthesis.

  • Ester form prevents Pd coordination, avoids excess base, and maintains solubility.
  • Ortho-ester-cyano pair permits direct dual reduction to thrombin P1 anchor without protecting groups.
  • Post-coupling cyclization rapidly constructs bicyclic libraries.

Procure in ≥98% purity for seamless scale-up.

CAS Number

58331-97-8

Product Name

Methyl 4-chloro-2-cyanobenzoate

IUPAC Name

methyl 4-chloro-2-cyanobenzoate

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3

InChI Key

JKAWTBOCEPQPBQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Synonyms

Methyl 4-chloro-2-cyanobenzoate, 4-Chloro-2-cyanobenzoic acid methyl ester, Methyl 2-cyano-4-chlorobenzoate, Benzoic acid, 4-chloro-2-cyano-, methyl ester

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

Methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) is a highly versatile, bifunctional aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including TANK-binding kinase (TBK1) inhibitors and late-stage thrombin inhibitors [1]. Featuring a methyl ester, an ortho-cyano group, and a para-chloro substituent, this scaffold enables orthogonal reactivity. The 4-chloro position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the adjacent cyano and ester groups permit simultaneous or stepwise reductions to yield critical 1,2-disubstituted pharmacophores, such as aminomethyl benzyl alcohols [2]. Its esterified form ensures high solubility in organic solvents and prevents catalyst poisoning during transition-metal-mediated transformations.

Synthesis Fit

Scaffold
Ortho-cyano / para-chloro benzoate with methyl ester
Reactivity
Three orthogonal handles for independent sequential derivatization
Use context
Pharmaceutical and agrochemical intermediate for heterocycle synthesis

Substituting Methyl 4-chloro-2-cyanobenzoate with its free acid counterpart (4-chloro-2-cyanobenzoic acid) or structural isomers (e.g., Methyl 2-chloro-4-cyanobenzoate) fundamentally disrupts established synthetic pathways. The free carboxylic acid significantly reduces solubility in aprotic solvents (such as toluene or dioxane) and can coordinate with palladium catalysts, necessitating protection steps or excess base that lower overall yield and atom economy [1]. Furthermore, the specific 1,2,4-substitution pattern is non-negotiable for target binding; for instance, in thrombin inhibitor optimization, the ortho-relationship between the cyano (reduced to aminomethyl) and ester (reduced to hydroxymethyl) groups is strictly required to form the hydrogen-bond network within the S1 pocket of the protease [2].

Substitution Risk

Regioisomer geometry
Ortho-cyano position enables intramolecular isoindolinone cyclization
Meta/para-cyano isomers cannot form the same five-membered ring; alter heterocycle outcomes
Halogen reactivity
Para-Cl provides balanced cross-coupling and SNAr reactivity, preserving cyano integrity
Br/I analogs raise oxidative addition rates; F analog increases SNAr lability, reducing chemoselectivity

Esterification Improves Cross-Coupling Efficiency

In the synthesis of complex kinase inhibitors, the use of Methyl 4-chloro-2-cyanobenzoate allows for direct palladium-catalyzed cross-coupling at the 4-chloro position (e.g., at 85 °C) without the need for transient carboxylate protection. Compared to the free acid baseline (4-chloro-2-cyanobenzoic acid), which typically requires >2 equivalents of base to prevent catalyst quenching and suffers from poor aprotic solubility, the methyl ester maintains high organic solubility and facilitates standard workup (e.g., Celite filtration), directly streamlining the reaction sequence [1].

Evidence DimensionCross-coupling processability and base requirement
Target Compound DataMethyl ester: 1 eq base sufficient, high solubility in aprotic solvents
Comparator Or Baseline4-chloro-2-cyanobenzoic acid: Requires >2 eq base, risks catalyst coordination
Quantified DifferenceEliminates carboxylate-driven catalyst poisoning and reduces base equivalents by >50%
ConditionsPalladium-catalyzed cross-coupling (e.g., 85 °C in organic solvent)

Procuring the esterified precursor eliminates an entire protection/deprotection cycle, saving time and reagent costs in scale-up API synthesis.

Cross-coupling selectivity
Class-level
Para-Cl: moderate reactivity, high FG tolerance vs Br/I: higher reactivity, cyano interference risk
Supports chemo-selective cross-coupling without protecting groups
Based on established aryl halide reactivity order in Pd catalysis

Orthogonal Dual Reduction to Amino Alcohols

Methyl 4-chloro-2-cyanobenzoate serves as an optimal precursor for generating 2-(aminomethyl)-4-chlorophenylmethanol derivatives, which are critical P1 anchors in thrombin inhibitors. The simultaneous reduction of the ester and cyano groups proceeds cleanly, yielding the target bifunctional intermediate (e.g., 49.9% isolated yield over the reduction step) [1]. Attempting this dual reduction on the free acid analog often leads to incomplete reduction or requires harsher, less selective conditions that risk dehalogenation at the 4-chloro position.

Evidence DimensionReduction yield and chemoselectivity
Target Compound DataMethyl 4-chloro-2-cyanobenzoate: 49.9% isolated yield of dual-reduced intermediate
Comparator Or BaselineFree acid analog: Prone to incomplete reduction or over-reduction (dehalogenation)
Quantified DifferenceProvides a reliable ~50% yield of the critical aminomethyl alcohol without requiring distinct stepwise reductions
ConditionsGlobal reduction of ester and cyano groups to alcohol and amine

Buyers synthesizing 1,2-disubstituted benzyl alcohol pharmacophores can achieve the required geometry in a single, scalable reduction step.

Isoindolinone cyclization
Class-level
Ortho-CN/ester: geometrically allowed vs Meta/para: geometrically impossible
Exclusive access to isoindolinone scaffold
Regiospecific advantage for kinase inhibitor intermediates

Regiochemistry Critical for Target Binding

The specific 1,2,4-substitution pattern of Methyl 4-chloro-2-cyanobenzoate is essential for downstream target engagement. In thrombin inhibitor design, the ortho-arrangement of the reduced cyano and ester groups allows the resulting -CH2-NH2 and -CH2-OH moieties to form critical hydrogen bonds within the S1 pocket (e.g., with G219 at a distance of ~3.0 Å) [1]. Substituting this with Methyl 2-chloro-4-cyanobenzoate places the functional groups in a para-relationship, completely abolishing the ability to form this localized intramolecular and intermolecular hydrogen-bond network, rendering the resulting ligand inactive.

Evidence DimensionPharmacophore geometry and H-bond formation
Target Compound Data1,2,4-substitution: Enables dual H-bonding in the S1 pocket
Comparator Or BaselineMethyl 2-chloro-4-cyanobenzoate (isomer): Incapable of forming the localized H-bond network
Quantified DifferenceBinary shift from active target engagement to complete loss of required binding geometry
ConditionsProtease (thrombin) S1 pocket binding assay / crystallographic modeling

Procurement must strictly specify the 4-chloro-2-cyano regiochemistry, as isomers will fail to produce the active pharmacophore.

SNAr reactivity balance
Class-level
Para-Cl: intermediate, high selectivity vs F: high reactivity, lower selectivity
Enables controlled nucleophilic substitution
Leaving group hierarchy F > Cl > Br under cyano activation
Certified purity
Data to verify
95–98% with NMR, HPLC, GC batch certificates
Reduces incoming QC overhead in cGMP workflows
Supplier-dependent; verify batch analytical data before use

TBK1 Inhibitor Synthesis

Methyl 4-chloro-2-cyanobenzoate is utilized as a core building block in the development of TBK1 inhibitors. The 4-chloro group undergoes metal-catalyzed cross-coupling to attach complex heteroaryl systems, while the ester and cyano groups are preserved for subsequent elaboration, streamlining the synthesis of these advanced oncology and immunology APIs [1].

Thrombin Inhibitor Development

The compound is procured for its ability to be dually reduced into 5-chloro-2-(aminomethyl)benzyl alcohol derivatives. These intermediates serve as critical P1 anchors that form specific hydrogen bonds in the S1 pocket of thrombin, making the 1,2,4-substitution pattern indispensable for structure-based drug design[2].

Bicyclic Heterocycle Precursor

The ortho-relationship of the ester and cyano groups makes this compound an ideal starting material for cyclization reactions following cross-coupling. This bifunctionality allows process chemists to rapidly generate diverse bicyclic libraries without the need for multi-step functional group interconversions [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Isoindolinone kinase inhibitor intermediate
Ortho-cyano/ester geometry for exclusive cyclization
Verify regiospecific isoindolinone formation under reductive conditions
Sequential derivatization platform
Three orthogonal reactive handles (ester, Cl, CN)
Confirm independent, stepwise cross-coupling and hydrolysis without protecting groups
Agrochemical building block
Balanced cross-coupling and SNAr reactivity
Validate heterocycle formation with herbicidal/fungicidal pharmacophores
Phthalazinone / phthalimide synthesis
1,2-ester/cyano disposition for two distinct heterocyclization paths
Verify conversion to phthalazinone or phthalimide derivatives with hydrazine or condensation

XLogP3

3.1

Wikipedia

Methyl 4-chloro-2-cyanobenzoate

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